Hexyltrimethylammonium bromide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97228. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

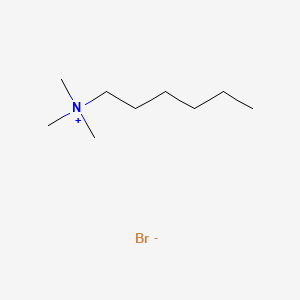

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

hexyl(trimethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVPKRHOTGQJSE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](C)(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434910 |

Source

|

| Record name | Hexyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-53-5 |

Source

|

| Record name | Hexyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyltrimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2650-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanaminium, N,N,N-trimethyl-, bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Hexyltrimethylammonium bromide?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties of Hexyltrimethylammonium bromide (HTAB). The information is curated for researchers, scientists, and professionals in drug development who utilize this cationic surfactant in their work. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate fundamental concepts.

Core Physical Properties

This compound, a quaternary ammonium (B1175870) compound, presents as a solid at room temperature. Its amphiphilic nature, consisting of a hydrophilic trimethylammonium head group and a hydrophobic hexyl tail, governs its behavior in various solvents and at interfaces.

Quantitative Data Summary

The following table summarizes the available quantitative physical properties of this compound. For comparative context, data for the longer-chain analogue, Hexadecyltrimethylammonium bromide (CTAB), is also included where available, as HTAB-specific data is not always readily published.

| Property | This compound (HTAB) | Hexadecyltrimethylammonium Bromide (CTAB) |

| Molecular Formula | C₉H₂₂BrN[1] | C₁₉H₄₂BrN[2] |

| Molecular Weight | 224.18 g/mol [1] | 364.45 g/mol |

| CAS Number | 2650-53-5[1] | 57-09-0[2] |

| Appearance | Solid[3] | White powder or crystals[4] |

| Melting Point | 182-184 °C | 237-243 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in DMSO (200 mg/mL) | Soluble in water (100 mg/mL), freely soluble in alcohol, sparingly soluble in acetone, practically insoluble in ether and benzene |

| Critical Micelle Concentration (CMC) | ~1.0 M (Estimated) | 0.92-1.0 mM in water[2] |

| Surface Tension | Data not available | Data not available in provided results |

Experimental Protocols

The determination of the physical properties of surfactants like this compound requires precise experimental methodologies. Below are detailed protocols for key characterization experiments.

Determination of Melting Point

The melting point of a solid surfactant is a crucial indicator of its purity. The capillary method is a standard technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or temperature probe, and a viewing lens is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.

-

Observation: The sample is observed through the viewing lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

Final Determination: The procedure is repeated with a fresh sample, and as the temperature approaches the approximate melting point, the heating rate is reduced to 1-2 °C/minute to allow for thermal equilibrium.

-

Melting Range: The temperature at which the last solid crystal melts is recorded as the end of the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Solubility

The solubility of a surfactant in various solvents is a fundamental property that dictates its applications.

Methodology for Aqueous Solubility:

-

Sample Preparation: A series of vials are prepared, each containing a fixed volume of the desired solvent (e.g., deionized water).

-

Addition of Surfactant: Increasing, precisely weighed amounts of this compound are added to each vial.

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Observation: The vials are visually inspected for the presence of undissolved solid. The lowest concentration at which solid material remains is noted.

-

Quantification (Optional): For a more precise determination, the saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then taken, the solvent is evaporated, and the mass of the remaining surfactant is determined.

Methodology for Organic Solvent Solubility:

The same procedure as for aqueous solubility is followed, substituting the organic solvent of interest (e.g., ethanol, acetone, DMSO).

Determination of Critical Micelle Concentration (CMC) by Tensiometry

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles in a solution. Surface tensiometry is a common method for its determination.

Methodology:

-

Solution Preparation: A stock solution of this compound in deionized water is prepared. A series of dilutions are then made to cover a range of concentrations both below and above the expected CMC.

-

Instrumentation: A tensiometer, equipped with either a Wilhelmy plate or a Du Noüy ring, is used. The instrument is calibrated with deionized water.

-

Measurement: The surface tension of each dilution is measured. The Wilhelmy plate or Du Noüy ring is brought into contact with the surface of the solution, and the force exerted on it by the surface tension is measured.

-

Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration.

-

CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a point where the surface tension remains relatively constant. The intersection of these two linear portions is the Critical Micelle Concentration.[5]

Visualizations

Relationship between Alkyl Chain Length and CMC

The Critical Micelle Concentration of alkyltrimethylammonium bromides is strongly dependent on the length of the hydrophobic alkyl chain. As the chain length increases, the surfactant becomes less soluble in water, and micelle formation occurs at a lower concentration. This inverse relationship is a fundamental principle in surfactant science.

Caption: Logical relationship between alkyl chain length and CMC.

Experimental Workflow for CMC Determination by Tensiometry

The following diagram illustrates the workflow for determining the Critical Micelle Concentration using the surface tensiometry method described in the experimental protocols.

Caption: Workflow for CMC determination via tensiometry.

References

An In-depth Technical Guide to Hexyltrimethylammonium Bromide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyltrimethylammonium bromide (HTAB) is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its amphipathic nature, characterized by a hydrophilic trimethylammonium head group and a hydrophobic hexyl tail, underpins its diverse applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of HTAB, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. Detailed experimental protocols and visualizations are included to facilitate practical application and a deeper understanding of its utility.

Chemical Structure and Formula

This compound is structurally defined by a central nitrogen atom bonded to three methyl groups and one hexyl group, forming a quaternary ammonium cation. This cation is ionically bonded to a bromide anion.

-

IUPAC Name: Hexyl(trimethyl)azanium bromide[1]

-

CAS Number: 2650-53-5

-

Molecular Weight: 224.18 g/mol [1]

-

SMILES: CCCCCC--INVALID-LINK--(C)C.[Br-][1]

Below is a diagram illustrating the chemical synthesis of this compound.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Hexyltrimethylammonium Bromide in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Hexyltrimethylammonium bromide (HTAB) in aqueous solutions. It is designed to serve as a valuable resource for professionals in research, science, and drug development who utilize surfactants in their work. This document details the fundamental principles of micellization, experimental methodologies for CMC determination, and key factors influencing this critical parameter.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a threshold is reached where the individual molecules, or monomers, begin to self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).[1][2] The formation of micelles is a spontaneous process driven by the hydrophobic effect, which seeks to minimize the unfavorable interaction between the hydrophobic tails and water molecules.

The CMC is a crucial characteristic of a surfactant as it dictates the onset of many of its useful properties, including solubilization of poorly soluble compounds, emulsification, and detergency.[2][3] For drug development, understanding the CMC is paramount for formulating drug delivery systems, where micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

This compound (HTAB), a cationic surfactant with the chemical formula C9H22BrN, consists of a six-carbon alkyl chain (hexyl) as the hydrophobic tail and a trimethylammonium head group with a bromide counterion.

Quantitative Data on the CMC of HTAB in Water

The CMC of HTAB in water has been determined by various methods, with values generally falling in the millimolar (mM) range at room temperature. The precise value can be influenced by experimental conditions.

| Parameter | Value | Method of Determination | Temperature (°C) | Reference |

| CMC | 293.72 ppm | Conductivity | 25 | [4] |

| CMC | ~0.1 M | Not specified | Not specified | [5] |

Note: The value of ~0.1 M from one source appears to be an outlier compared to other reported values for similar short-chain alkyltrimethylammonium bromides and should be considered with caution.

Factors Influencing the CMC of HTAB:

Several factors can significantly alter the CMC of a surfactant in an aqueous solution.[4][6]

-

Alkyl Chain Length: For homologous series of surfactants like alkyltrimethylammonium bromides, the CMC decreases as the length of the hydrophobic alkyl chain increases.[7][8] This is because the increased hydrophobicity of a longer tail provides a greater driving force for micellization.

-

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Initially, an increase in temperature can decrease the CMC by reducing the hydration of the hydrophilic head group, which favors micelle formation.[6] However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can lead to an increase in the CMC.[6][8]

-

Additives and Electrolytes: The presence of electrolytes, such as salts, typically lowers the CMC of ionic surfactants.[6] The counterions from the salt can shield the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle, thereby promoting aggregation at a lower concentration.[6] Organic additives can also influence the CMC; for instance, some organic molecules can be incorporated into the micelles, affecting their stability and formation.[6]

-

Solvent: The properties of the solvent play a critical role. For instance, the CMC of HTAB in ethanol (B145695) is significantly higher than in water, indicating that the solvent environment greatly affects the self-assembly process.[4]

Experimental Protocols for CMC Determination

The determination of the CMC is based on detecting an abrupt change in a physical property of the surfactant solution as a function of its concentration.[9] Below are detailed methodologies for three common and reliable techniques.

Conductometry

This method is particularly suitable for ionic surfactants like HTAB.[1] It relies on the change in the molar conductivity of the solution with increasing surfactant concentration.

Principle: Below the CMC, the conductivity increases linearly with the concentration of the ionic surfactant monomers.[1][10] Upon micelle formation, the mobility of the charged species changes. Although the micelles are charged, their mobility is lower than that of the individual monomers, and they bind some of the counterions. This leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is determined as the point of intersection of the two linear portions of the plot.[1][3]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of HTAB in deionized water (e.g., 0.5 M).

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution with deionized water to cover a concentration range both below and above the expected CMC (e.g., from 1 mM to 200 mM).

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Rinse the conductivity cell thoroughly with deionized water and then with the sample solution to be measured.

-

Immerse the conductivity cell into each HTAB solution, ensuring the electrodes are fully submerged and there are no air bubbles.

-

Allow the reading to stabilize and record the conductivity.

-

Perform measurements for all the prepared dilutions, starting from the most dilute to the most concentrated to minimize contamination.

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) as a function of the HTAB concentration (C).

-

Identify the two linear regions in the plot, corresponding to the pre-micellar and post-micellar regions.

-

Perform a linear regression for each region to obtain two straight-line equations.

-

The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).

-

Surface Tensiometry

This is a classic and widely used method applicable to both ionic and non-ionic surfactants.[1][2]

Principle: Surfactant monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the interface becomes saturated with monomers. Once the CMC is reached and micelles form in the bulk solution, the concentration of free monomers in the solution remains relatively constant. Consequently, the surface tension also remains nearly constant above the CMC.[2][9] The CMC is identified as the concentration at which the surface tension plot shows a distinct break.[2]

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of HTAB solutions of varying concentrations in deionized water, similar to the conductometry method.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., with a Du Noüy ring or a Wilhelmy plate) and ensure the instrument is properly calibrated.

-

Clean the ring or plate thoroughly according to the instrument's instructions (e.g., by flaming for a platinum ring).

-

Measure the surface tension of deionized water as a reference.

-

For each HTAB solution, pour it into a clean measurement vessel and measure the surface tension.

-

Ensure temperature control throughout the experiment.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the HTAB concentration (log C).

-

The plot will typically show a region where surface tension decreases linearly with log C, followed by a plateau.

-

The CMC is determined from the intersection of the two lines fitted to these regions.[1][2]

-

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe to detect the formation of micelles.[11][12] Pyrene (B120774) is a commonly used probe for this purpose.[11][13]

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[11] This change in the microenvironment leads to a significant decrease in the I1/I3 ratio.

Experimental Protocol:

-

Preparation of Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) (e.g., 10⁻³ M).

-

Preparation of Surfactant-Probe Solutions:

-

Prepare a series of HTAB solutions in deionized water across a range of concentrations.

-

To a fixed volume of each HTAB solution, add a small, constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁶ M) to avoid excimer formation.

-

Allow the solvent from the pyrene stock solution to evaporate completely, leaving the pyrene dispersed in the surfactant solutions.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer. Set the excitation wavelength to approximately 334 nm.[13]

-

Record the emission spectra for each sample over a range that includes the first and third vibronic peaks of pyrene (typically around 373 nm for I1 and 384 nm for I3).

-

-

Data Analysis:

-

For each spectrum, determine the fluorescence intensities of the first (I1) and third (I3) vibronic peaks.

-

Calculate the ratio I1/I3 for each HTAB concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the HTAB concentration.

-

The resulting plot is typically a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition or from the intersection of the tangents to the two plateau regions of the curve.[11]

-

Visualizations

Experimental Workflow for CMC Determination

Caption: Workflow for determining the CMC of HTAB.

Factors Affecting Critical Micelle Concentration

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 4. researchgate.net [researchgate.net]

- 5. Modifying properties of aqueous cetyltrimethylammonium bromide with external additives: ionic liquid 1-hexyl-3-methylimidazolium bromide versus cosurfactant n-hexyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. agilent.com [agilent.com]

- 12. tandfonline.com [tandfonline.com]

- 13. upload.wikimedia.org [upload.wikimedia.org]

An In-depth Technical Guide to Hexyltrimethylammonium Bromide (HTAB): A Cationic Surfactant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification, properties, and applications of hexyltrimethylammonium (B102394) bromide (HTAB), a cationic surfactant of significant interest in various scientific and industrial fields, including pharmaceutical sciences.

Classification and Structure

Hexyltrimethylammonium bromide (HTAB) is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant. Its amphiphilic nature arises from its molecular structure, which consists of a positively charged hydrophilic head group and a hydrophobic tail. The head group is a trimethylammonium moiety, while the hydrophobic portion is a six-carbon alkyl chain (hexyl group). This structure dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.

Physicochemical Properties

The physicochemical properties of HTAB are crucial for its application in various formulations and processes. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₂BrN | [1][2] |

| Molecular Weight | 224.18 g/mol | [1][2][3] |

| Appearance | White powder | [2] |

| Melting Point | 183 - 187 °C | [2] |

| Critical Micelle Concentration (CMC) | ~0.4 - 0.7 mol/kg in water at 298.15 K | [4] |

| Aggregation Number (n) | Approximately 3-4 | [4] |

| Solubility | Soluble in water | [5] |

Experimental Protocols

The determination of the physicochemical properties of surfactants like HTAB is essential for their characterization and application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins.[6]

This method is suitable for ionic surfactants and relies on the change in the molar conductivity of the solution with surfactant concentration.

Principle: Below the CMC, the conductivity increases linearly with the surfactant concentration. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual surfactant ions. The CMC is the point of intersection of these two linear regions.[7][8]

Procedure:

-

Prepare a stock solution of HTAB in deionized water of a known high concentration.

-

Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

-

Calibrate a conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each HTAB solution at a constant temperature.

-

Plot the specific conductivity (κ) versus the concentration of HTAB.

-

The plot will show two linear portions with different slopes. The concentration at the intersection of these two lines is the CMC.[9]

This method involves measuring the surface tension of surfactant solutions at various concentrations.

Principle: As the surfactant concentration increases, the surface tension of the solution decreases because the surfactant molecules accumulate at the air-water interface. Once the surface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this change occurs is the CMC.[10][11]

Procedure:

-

Prepare a series of HTAB solutions of varying concentrations in deionized water.

-

Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.[12][13]

-

Ensure the platinum ring or plate is thoroughly cleaned between measurements to avoid cross-contamination.

-

Plot the surface tension (γ) as a function of the logarithm of the HTAB concentration.

-

The plot will show a region of decreasing surface tension followed by a plateau. The CMC is determined from the intersection of the two lines extrapolated from these regions.[10]

Determination of Aggregation Number

The aggregation number is the average number of surfactant molecules that constitute a single micelle.

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the hydrophobic core of the micelles and a quencher molecule that also resides in the micelles. The quenching of the fluorescence of the probe by the quencher follows Poisson statistics, which can be used to determine the micelle concentration and subsequently the aggregation number.[14][15]

Procedure:

-

Prepare a series of HTAB solutions at a concentration significantly above the CMC.

-

Add a constant, low concentration of a fluorescent probe (e.g., pyrene) to each solution.

-

To these solutions, add varying concentrations of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Measure the steady-state fluorescence intensity of the probe in each sample.

-

Plot the natural logarithm of the ratio of fluorescence intensity in the absence of quencher (I₀) to the intensity in the presence of quencher (I) against the quencher concentration.

-

The slope of this plot is inversely proportional to the micelle concentration.

-

The aggregation number (N) can then be calculated using the equation: N = ( [Surfactant] - CMC ) / [Micelle].[14]

Applications in Research and Drug Development

HTAB's unique properties make it a valuable tool in various scientific and pharmaceutical applications.[2]

-

Drug Solubilization: Due to its micelle-forming ability, HTAB can encapsulate poorly water-soluble drugs within the hydrophobic core of its micelles, thereby increasing their apparent solubility in aqueous formulations.[2]

-

Emulsifying Agent: HTAB can stabilize oil-in-water emulsions, which are common in pharmaceutical and cosmetic formulations.

-

Antimicrobial Agent: As a quaternary ammonium compound, HTAB exhibits antimicrobial properties against a range of bacteria and fungi.[2]

-

Phase Transfer Catalyst: HTAB can facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates in organic synthesis.

-

Biotechnology: It is used in the extraction and purification of proteins and nucleic acids.[2]

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound typically involves the quaternization of trimethylamine (B31210) with 1-bromohexane.

Experimental Workflow for CMC Determination by Conductometry

The following diagram illustrates the logical flow of determining the Critical Micelle Concentration using the conductometric method.

Mechanism of Antimicrobial Action

The antimicrobial action of quaternary ammonium compounds like HTAB generally involves the disruption of the microbial cell membrane.

References

- 1. This compound | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. lib.ysu.am [lib.ysu.am]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 8. scribd.com [scribd.com]

- 9. Virtual Labs [csc-iiith.vlabs.ac.in]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. journals.stmjournals.com [journals.stmjournals.com]

- 12. scribd.com [scribd.com]

- 13. commons.erau.edu [commons.erau.edu]

- 14. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Self-Association Behavior of Hexyltrimethylammonium Bromide in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-association behavior of Hexyltrimethylammonium bromide (HTAB) in aqueous solutions. HTAB, a cationic surfactant, exhibits complex aggregation phenomena crucial for its application in various fields, including drug delivery, materials science, and nanotechnology. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying processes and relationships.

Quantitative Data Summary

The self-association of HTAB in aqueous solutions is characterized by several key parameters, including the Critical Micelle Concentration (CMC), aggregation number (Nagg), and the thermodynamic parameters of micellization. These values are influenced by factors such as temperature and the presence of electrolytes.

Table 1: Critical Micelle Concentration (CMC) of HTAB in Aqueous Solution at Different Temperatures

| Temperature (K) | CMC (mol/kg) |

| 288.15 | 0.836 |

| 298.15 | 0.839 |

| 303.15 | 0.892 |

| 308.15 | 0.901 |

| 313.15 | 0.940 |

| 318.15 | 0.940 |

Data sourced from conductivity measurements.[1]

Table 2: Aggregation Number and Degree of Counterion Binding of HTAB in Aqueous Solution

| Parameter | Value | Method |

| Aggregation Number (Nagg) | 3 - 4 | Static Light Scattering[1][2] |

| Degree of Counterion Binding (β) | ~ 0.3 | Conductivity[1], Static Light Scattering |

Table 3: Thermodynamic Parameters of Micellization for HTAB in Aqueous Solution at 298.15 K

| Thermodynamic Parameter | Value |

| Standard Gibbs Free Energy of Micellization (ΔG°mic) | Less negative than predicted by linear relationships for other alkyltrimethylammonium bromides[1] |

| Enthalpy of Micellization (ΔH°mic) | Determined by microcalorimetry[1] |

| Entropy of Micellization (ΔS°mic) | Calculated from ΔG°mic and ΔH°mic |

Experimental Protocols

Accurate determination of the physicochemical properties of HTAB micelles is fundamental. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the onset of micelle formation.[3][4] It can be determined by various techniques that detect the abrupt change in a solution's physical property with increasing surfactant concentration.[5]

This method is suitable for ionic surfactants like HTAB. The conductivity of the solution changes due to the different mobilities of the surfactant monomers and the micelles.

Protocol:

-

Solution Preparation: Prepare a stock solution of HTAB in deionized water. A series of solutions with varying HTAB concentrations are then prepared by serial dilution.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Equilibrate the HTAB solutions to the desired temperature.

-

Measure the conductivity of each solution, starting from the lowest concentration.

-

Ensure the solution is well-stirred and the reading is stable before recording.

-

-

Data Analysis:

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3][4]

Protocol:

-

Solution Preparation: Prepare a series of HTAB solutions in deionized water, covering a concentration range below and above the expected CMC.

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used.

-

Measurement:

-

Measure the surface tension of each prepared solution at a constant temperature.

-

Thoroughly clean the ring or plate between measurements to prevent cross-contamination.[5]

-

-

Data Analysis:

Determination of Aggregation Number (Nagg)

The aggregation number is the average number of surfactant molecules in a single micelle.

SLS measures the time-averaged intensity of scattered light from the surfactant solutions. The intensity of scattered light is proportional to the molar mass of the scattering particles.

Protocol:

-

Solution Preparation: Prepare a series of HTAB solutions at concentrations above the CMC. The solutions must be dust-free, which can be achieved by filtration.

-

Instrumentation: A light scattering photometer with a laser light source.

-

Measurement:

-

Measure the intensity of scattered light at a specific angle (e.g., 90°) for each concentration.

-

Measure the refractive index increment (dn/dC) of the solution.

-

-

Data Analysis:

-

The data is typically analyzed using a Zimm plot or by plotting the scattering function against the concentration.

-

The aggregation number can be calculated from the molar mass of the micelles, which is obtained from the intercept of the plot.[1]

-

This technique utilizes a fluorescent probe and a quencher to determine the aggregation number. The probe and quencher are solubilized in the micelles, and the quenching of the probe's fluorescence is monitored.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Prepare a series of HTAB solutions at concentrations above the CMC, each containing a constant amount of the probe and varying amounts of the quencher.

-

-

Instrumentation: A spectrofluorometer.

-

Measurement:

-

Measure the fluorescence intensity of the probe in each solution.

-

-

Data Analysis:

-

The data is analyzed using the Turro-Yekta equation, which relates the fluorescence intensity to the quencher concentration and the aggregation number.[7] A plot of ln(I₀/I) versus the quencher concentration should be linear, and the aggregation number can be calculated from the slope.

-

Thermodynamic Parameters of Micellization

The thermodynamic parameters (ΔG°mic, ΔH°mic, and ΔS°mic) provide insight into the spontaneity and driving forces of micellization.

ITC directly measures the heat changes associated with micelle formation or dissociation, allowing for the determination of the enthalpy of micellization (ΔH°mic) and the CMC in a single experiment.[8]

Protocol:

-

Instrumentation: An isothermal titration calorimeter.

-

Experiment Setup:

-

Demixing experiment: A concentrated solution of HTAB (well above the CMC) is placed in the syringe and titrated into the sample cell containing pure water.

-

Mixing experiment: A concentrated solution of HTAB is titrated into a more dilute HTAB solution.

-

-

Measurement:

-

A series of small injections are made, and the heat released or absorbed after each injection is measured.

-

-

Data Analysis:

-

The raw data is a plot of heat flow versus time. Integrating the peaks gives the heat per injection.

-

A plot of the heat per mole of injectant versus the total surfactant concentration in the cell shows a sigmoidal curve.

-

The inflection point of the curve corresponds to the CMC, and the height of the curve is related to the enthalpy of micellization (ΔH°mic).[9]

-

The Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC, and the entropy of micellization (ΔS°mic) can be determined from the Gibbs-Helmholtz equation (ΔG°mic = ΔH°mic - TΔS°mic).

-

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental relationships governing the self-association of HTAB.

References

- 1. lib.ysu.am [lib.ysu.am]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. theanalyticalscientist.com [theanalyticalscientist.com]

An In-depth Technical Guide to the Safe Handling of Hexyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for hexyltrimethylammonium (B102394) bromide (CAS No: 2650-53-5). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures required when working with this compound.

Hazard Identification and Classification

Hexyltrimethylammonium bromide is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for all personnel handling this chemical to be fully aware of its potential health effects.

The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] The GHS classification is summarized in the table below.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: PubChem, TCI Chemicals, ChemicalBook, MedChemExpress[1][2][4][5]

The GHS pictograms, signal word, and precautionary statements provide a quick visual reference for the hazards associated with this chemical.

References

An In-depth Technical Guide to the Phase Behavior of Hexyltrimethylammonium Bromide (HTAB) Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phase behavior of Hexyltrimethylammonium bromide (HTAB) in aqueous solutions. HTAB, a cationic surfactant with a relatively short alkyl chain (C6), exhibits unique aggregation properties that are of significant interest in various scientific and industrial applications, including drug delivery systems, catalysis, and material synthesis. This document details the critical parameters governing its self-assembly, the influence of external factors, and the experimental methodologies used for its characterization.

Core Concepts in the Phase Behavior of HTAB

This compound is an amphiphilic molecule consisting of a hydrophilic quaternary ammonium (B1175870) headgroup and a hydrophobic hexyl tail. In aqueous solutions, these molecules self-assemble into aggregates known as micelles to minimize the unfavorable contact between the hydrophobic tails and water. This process, known as micellization, is a key aspect of its phase behavior.

The Critical Micelle Concentration (CMC) is the concentration of surfactant above which micelles begin to form. Below the CMC, HTAB molecules exist predominantly as monomers. As the concentration increases to the CMC, a sharp change in various physicochemical properties of the solution is observed, such as surface tension, conductivity, and light scattering intensity.[1]

The Aggregation Number (N) represents the average number of HTAB monomers that constitute a single micelle. For surfactants with short alkyl chains like HTAB, the aggregation number is typically small, leading to the formation of small, spherical micelles.[1]

Quantitative Data on HTAB Phase Behavior

The following tables summarize key quantitative data on the phase behavior of HTAB solutions under various conditions.

Table 1: Critical Micelle Concentration (CMC) of HTAB in Aqueous Solution at Different Temperatures

| Temperature (°C) | Temperature (K) | CMC (mol/kg) |

| 15 | 288.15 | 0.224 |

| 25 | 298.15 | 0.231 |

| 35 | 308.15 | 0.239 |

| 45 | 318.15 | 0.247 |

Data sourced from conductivity measurements.[1]

Table 2: Aggregation Number of HTAB in Aqueous Solution

| Temperature (°C) | Temperature (K) | Method | Aggregation Number (N) |

| 25 | 298.15 | Static Light Scattering | ~3-4 |

The low aggregation number suggests the formation of very small, nearly spherical micelles.[1]

Table 3: Effect of Additives on the Critical Micelle Concentration (CMC) of HTAB in Aqueous Solution at 25°C (298.15 K)

| Additive | Additive Concentration | CMC (mol/kg) |

| None | - | 0.231 |

| Salts | ||

| NaCl | 0.1 wt% | 0.185 |

| 0.5 wt% | 0.152 | |

| 1.0 wt% | 0.128 | |

| CaCl₂ | 0.1 wt% | 0.176 |

| 0.5 wt% | 0.139 | |

| 1.0 wt% | 0.145 | |

| MgCl₂ | 0.1 wt% | 0.179 |

| 0.5 wt% | 0.142 | |

| 1.0 wt% | 0.150 | |

| Na₂SO₄ | 0.1 wt% | 0.168 |

| 0.5 wt% | 0.131 | |

| 1.0 wt% | 0.138 | |

| Organic Molecules | ||

| Glycine | 0.05 mol/kg | 0.235 |

| 0.10 mol/kg | 0.239 | |

| Glycylglycine | 0.05 mol/kg | 0.228 |

| 0.10 mol/kg | 0.225 |

Salt concentration data sourced from surface tension measurements.[2] Glycine and Glycylglycine data sourced from conductivity measurements.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the phase behavior parameters of HTAB solutions.

Determination of Critical Micelle Concentration (CMC)

1. Surface Tension Method

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), analytical balance, glassware.

-

Procedure:

-

Prepare a stock solution of HTAB in deionized water of a known high concentration.

-

Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, ensuring the platinum ring or plate is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the HTAB concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.

-

2. Conductivity Method

This technique is suitable for ionic surfactants like HTAB. The conductivity of the solution changes differently with concentration below and above the CMC due to the different mobilities of the surfactant monomers and the micelles.

-

Apparatus: Conductivity meter with a probe, magnetic stirrer and stir bar, thermostated water bath, glassware.

-

Procedure:

-

Prepare a series of HTAB solutions of varying concentrations in deionized water.

-

Calibrate the conductivity meter using standard solutions.

-

Place a known volume of deionized water in a thermostated beaker with a magnetic stir bar.

-

Sequentially add small, known aliquots of a concentrated HTAB stock solution to the beaker, allowing the conductivity reading to stabilize after each addition.

-

Alternatively, measure the conductivity of each individually prepared solution.

-

Plot the specific conductivity versus the HTAB concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[1]

-

Determination of Aggregation Number (N)

1. Static Light Scattering (SLS)

SLS measures the time-averaged intensity of light scattered by the micelles in solution. The intensity of scattered light is proportional to the molar mass and concentration of the micelles.

-

Apparatus: Light scattering photometer, laser light source, detector, sample cells.

-

Procedure:

-

Prepare a series of HTAB solutions at concentrations above the CMC.

-

Filter the solutions to remove any dust particles that could interfere with the measurements.

-

Measure the intensity of scattered light at various angles for each concentration.

-

The data is typically analyzed using a Zimm plot, which relates the scattered light intensity to the molar mass, radius of gyration, and the second virial coefficient.

-

The weight-average molar mass of the micelles (M_w) is obtained from the intercept of the Zimm plot.

-

The aggregation number (N) is then calculated by dividing the molar mass of the micelle by the molar mass of a single HTAB monomer.[1]

-

Visualizing the Process and Influences

The following diagrams illustrate the experimental workflow for characterizing HTAB solutions and the key factors that influence its micellization behavior.

References

Interaction of Hexyltrimethylammonium bromide with proteins and polymers

An In-depth Technical Guide to the Interaction of Hexyltrimethylammonium Bromide with Proteins and Polymers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (HTAB) is a cationic surfactant belonging to the alkyltrimethylammonium bromide homologous series. Its interactions with macromolecules such as proteins and polymers are of significant interest in various fields, including pharmaceuticals, biotechnology, and material science. The binding mechanism is primarily governed by a combination of electrostatic and hydrophobic forces. Initially, the positively charged head of HTAB interacts with negatively charged residues on a protein or a polyanion. As surfactant concentration increases, hydrophobic interactions between the alkyl chains become dominant, leading to cooperative binding and the formation of micelle-like aggregates along the macromolecular chain. These interactions can induce significant conformational changes in proteins, often leading to denaturation, and can cause phase separation or precipitation in polymer solutions. This guide provides a detailed overview of these interactions, focusing on quantitative data, experimental methodologies, and the underlying mechanisms.

Core Principles of HTAB-Macromolecule Interaction

The interaction between cationic surfactants like this compound (HTAB) and macromolecules is a multifaceted process driven by two primary forces:

-

Electrostatic Interactions: The positively charged trimethylammonium headgroup of HTAB is electrostatically attracted to negatively charged groups on the macromolecule, such as the carboxylate side chains of aspartic acid and glutamic acid in proteins, or the phosphate (B84403) groups in DNA.

-

Hydrophobic Interactions: The hexyl alkyl chain of HTAB is hydrophobic and seeks to minimize its contact with water. This drives the association of the surfactant's tail with hydrophobic patches on the protein surface or with the alkyl chains of other surfactant molecules.

The general model for surfactant-protein interaction follows a distinct pattern, often visualized as a binding isotherm which plots the number of bound surfactant molecules per protein against the free surfactant concentration.[1] This process can be divided into three main regions:

-

Specific Binding Region: At very low concentrations, individual surfactant molecules (monomers) bind to specific high-energy sites on the protein, primarily through electrostatic interactions.[1]

-

Cooperative Binding Region: As the surfactant concentration increases, a cooperative binding process begins. The initial binding of a few surfactant molecules exposes more hydrophobic regions of the protein, which then promotes the binding of more surfactant molecules. This leads to the formation of micelle-like clusters along the protein chain.[2] This region is characterized by a steep increase in the number of bound surfactants.[1]

-

Saturation Region: Once the protein is saturated with surfactant micelles, further addition of the surfactant results in the formation of free micelles in the bulk solution.[2]

This cooperative binding often leads to the unfolding of the protein's native structure, a model commonly referred to as the "necklace and bead" model, where the unfolded polypeptide chain wraps around the surfactant micelles.[1]

Interaction with Proteins

The interaction of alkyltrimethylammonium bromides with proteins has been extensively studied using various model proteins such as serum albumins (Bovine and Human) and Lysozyme (B549824).

Mechanism of Interaction and Conformational Changes

Cationic surfactants like HTAB interact with proteins, which can be either anionic, cationic, or neutral depending on the solution pH relative to the protein's isoelectric point (pI). Even when a protein has a net positive charge, it still possesses negatively charged residues that can serve as initial binding sites for cationic surfactants.[3]

The binding of HTAB induces significant changes in the protein's secondary and tertiary structure.[4]

-

Tertiary Structure: Fluorescence spectroscopy, which probes the microenvironment of aromatic residues like tryptophan, often reveals disruption of the tertiary structure.[4] The binding of surfactants can either quench or enhance the intrinsic fluorescence of tryptophan, depending on how the binding alters its exposure to the solvent.[5][6]

-

Secondary Structure: Circular Dichroism (CD) spectroscopy is used to monitor changes in the secondary structure (α-helices, β-sheets).[7][8] At low concentrations, HTAB may cause minor perturbations, but as cooperative binding begins, a significant loss of α-helical content is often observed, indicating protein unfolding.[4][9]

Molecular docking studies have shown that the interaction involves both electrostatic contacts with charged residues and numerous hydrophobic contacts between the surfactant's alkyl chain and nonpolar residues on the protein.[4]

Quantitative Analysis of Protein Interactions

The thermodynamics of interaction provide insight into the driving forces. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[10]

Studies on the homologous series of n-alkyltrimethylammonium bromides (CₙTABs) show that the interaction is highly dependent on the alkyl chain length. For instance, with lysozyme, C8TAB shows no interaction, whereas C10TAB, C12TAB, and C14TAB interact endothermically, driven by a large positive entropy change associated with the unfolding of the protein.[3][11]

Table 1: Thermodynamic Parameters for the Denaturation of Lysozyme by n-Alkyltrimethylammonium Bromides (pH 10, 25°C)

| Surfactant | Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Enthalpy (ΔH) (kJ mol⁻¹) | Entropy (ΔS) (J mol⁻¹ K⁻¹) |

|---|---|---|---|

| C₁₀TAB | 17.9 ± 4.2 | 148 ± 15 | 436 |

| C₁₂TAB | 17.9 ± 4.2 | 148 ± 15 | 436 |

| C₁₄TAB | 17.9 ± 4.2 | 148 ± 15 | 436 |

(Data sourced from studies on homologous series, providing a model for HTAB interactions)[11]

Table 2: Association Constants for Surfactant Interaction with Serum Albumins (pH 5.0)

| Protein | Surfactant | Association Constant (Kₐ) (M⁻¹) |

|---|---|---|

| Bovine Serum Albumin (BSA) | CTAC (Cationic) | (3.2 ± 0.1) x 10³ |

| Bovine Serum Albumin (BSA) | SDS (Anionic) | (1.1 ± 0.1) x 10⁴ |

| Human Serum Albumin (HSA) | CTAC (Cationic) | Lower than at pH 7.0/9.0* |

(Data for Cetyltrimethylammonium Chloride (CTAC), a C16 analog of HTAB. At pH 5.0, the protein is more compact, reducing surfactant accessibility and lowering binding constants compared to neutral or basic pH)[5]

Interaction with Polymers

HTAB's interaction with polymers is highly dependent on the polymer's charge and hydrophobicity. The most pronounced interactions occur with oppositely charged polyelectrolytes (polyanions).

Interaction with Polyanions

For anionic polymers like DNA or poly(acrylic acid) (PAA), the interaction with the cationic HTAB is very strong and primarily initiated by electrostatic attraction.[12][13]

-

Complex Formation: Surfactant molecules bind to the charged sites on the polymer chain, neutralizing the charge.

-

Hydrophobic Aggregation: Once charge neutralization occurs, hydrophobic interactions between the alkyl tails of the bound surfactant molecules become dominant, leading to the formation of surfactant aggregates along the polymer chain.

-

Phase Separation: This process often results in the compaction of the polymer and precipitation of the polymer-surfactant complex from the solution.[13]

The length of the surfactant's alkyl chain is a critical factor. Longer chains lead to more effective charge neutralization and compaction at lower surfactant concentrations.[12][14] For example, in interactions with DNA, surfactants with sufficiently long alkyl chains (C12 and longer) form compact particles, while shorter chain surfactants like octyltrimethylammonium (B97695) bromide (OTAB) cannot fully neutralize the DNA charges and form looser complexes.[12][14]

Table 3: Effect of Alkyltrimethylammonium Bromides on λ-DNA Zeta Potential

| Surfactant | Surfactant Concentration Range | Initial Zeta Potential | Final Zeta Potential |

|---|---|---|---|

| CTAB (C₁₆) | 5 µM - 100 µM | -22 mV | -1.45 mV |

| TTAB (C₁₄) | 50 µM - 1 mM | -30.7 mV | -1.3 mV |

| DTAB (C₁₂) | 0.5 mM - 9 mM | -23.2 mV | +4.84 mV |

(Data shows that longer alkyl chains are more efficient at neutralizing the negative charge of DNA)[14]

Interaction with Neutral Polymers

The interaction of HTAB with neutral polymers like polyethylene (B3416737) oxide (PEO) is generally weaker compared to polyanions.[15] The driving force is primarily hydrophobic. Surfactant molecules can form micelle-like clusters that associate with the polymer chain, leading to an increase in the solution's viscosity.[15]

Key Experimental Protocols

A multi-technique approach is essential for a comprehensive understanding of HTAB-macromolecule interactions.[16]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.[10][17]

Methodology:

-

Sample Preparation: The macromolecule and HTAB solutions must be prepared in an identical, well-matched buffer to minimize heats of dilution.[10] Degassing the solutions is crucial to prevent air bubbles. Protein samples should be centrifuged or filtered to remove aggregates.[10] Typical starting concentrations are 5-50 µM for the macromolecule in the cell and 10-20 times higher for the surfactant in the syringe.[10]

-

Instrumentation: An ITC instrument consists of a reference cell (containing buffer) and a sample cell housed in an adiabatic jacket.[17] The macromolecule solution is placed in the sample cell.

-

Titration: The HTAB solution is injected into the sample cell in small, precise aliquots using a syringe. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. This power is proportional to the heat absorbed or released upon binding.[10]

-

Data Analysis: The heat per injection is plotted against the molar ratio of HTAB to the macromolecule. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: Kₐ (or Kₐ), ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[10]

Fluorescence Spectroscopy

This technique is highly sensitive to changes in the local environment of fluorescent amino acid residues (tryptophan and tyrosine) and is used to monitor changes in a protein's tertiary structure.[18][19]

Methodology:

-

Sample Preparation: A series of samples is prepared with a constant protein concentration and varying concentrations of HTAB.

-

Measurement: The intrinsic protein fluorescence is measured by exciting the sample at a wavelength specific to tryptophan (~295 nm) to avoid interference from tyrosine. The emission spectrum is recorded (typically 300-400 nm).

-

Data Analysis: Changes in the fluorescence intensity and the wavelength of maximum emission (λₘₐₓ) are analyzed. A blue shift (shift to a shorter wavelength) in λₘₐₓ indicates that the tryptophan residue is moving to a more hydrophobic environment, while a red shift indicates exposure to a more polar (aqueous) environment. Quenching or enhancement of fluorescence intensity provides information about the proximity of the surfactant to these residues.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the method of choice for analyzing the secondary structure of proteins in solution.[20][21][22]

Methodology:

-

Sample Preparation: As with fluorescence, a series of samples with constant protein concentration and varying HTAB concentrations is prepared. The buffer used should have low absorbance in the far-UV region.

-

Measurement: CD spectra are recorded in the far-UV region (typically 190-260 nm). The differential absorption of left and right circularly polarized light is measured. Different secondary structure elements (α-helix, β-sheet, random coil) have distinct CD spectra.[7]

-

Data Analysis: The obtained spectra are analyzed using deconvolution algorithms that compare the experimental spectrum to a basis set of spectra from proteins with known structures. This analysis yields an estimation of the percentage of each secondary structure type.[21] Changes in these percentages upon the addition of HTAB indicate surfactant-induced conformational changes.[8]

Applications and Significance

Understanding the interactions between HTAB and biomacromolecules is crucial for several applications:

-

Drug Delivery: Surfactant-polymer or surfactant-protein complexes can be engineered as nanocarriers for drug delivery. The interaction with DNA is fundamental to the design of non-viral gene delivery vectors.[12]

-

Biopharmaceutical Formulation: Surfactants are often used as excipients to stabilize protein-based drugs and prevent aggregation.[23] However, as shown, they can also denature proteins, making a thorough understanding of their interaction essential.

-

Analytical Biochemistry: The denaturing properties of surfactants are famously exploited in techniques like SDS-PAGE for protein molecular weight determination.[16]

-

Personal Care Products: Cationic surfactants are common ingredients in hair conditioners and other products, where their interaction with the protein keratin (B1170402) is key to their function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of cetyltrimethylammonium bromide (CTAB) on the conformation of a hen egg white lysozyme: A spectroscopic and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of bovine (BSA) and human (HSA) serum albumins with ionic surfactants: spectroscopy and modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. mdpi.com [mdpi.com]

- 8. Circular dichroism studies on conformational changes in protein molecules upon adsorption on ultrafine polystyrene particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectroscopic studies of the aggregation behavior of Human Serum Albumin and cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Denaturation of lysozyme by n-alkyltrimethylammonium bromides in alkaline solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Interaction between DNA and trimethyl-ammonium bromides with different alkyl chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interaction between DNA and Trimethyl-Ammonium Bromides with Different Alkyl Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Studies on the interaction between polymer and surfactant in aqueous solutions | Semantic Scholar [semanticscholar.org]

- 16. diva-portal.org [diva-portal.org]

- 17. tainstruments.com [tainstruments.com]

- 18. Dilution of protein-surfactant complexes: A fluorescence study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dilution of protein-surfactant complexes: a fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 22. CD Spectroscopy of Protein Conformational Changes | MtoZ Biolabs [mtoz-biolabs.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Quality Plant DNA Extraction Using Hexadecyltrimethylammonium Bromide (CTAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-purity, high-molecular-weight deoxyribonucleic acid (DNA) from plant tissues is a critical first step for a wide range of molecular biology applications, including PCR, qPCR, sequencing, and genotyping. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and high concentrations of secondary metabolites such as polysaccharides and polyphenols. These compounds can co-precipitate with DNA, inhibiting downstream enzymatic reactions. The Hexadecyltrimethylammonium Bromide (CTAB) method is a robust and widely adopted protocol that effectively addresses these challenges.

CTAB is a cationic detergent that facilitates the lysis of cell membranes and forms complexes with proteins and polysaccharides, allowing for their separation from the DNA.[1][2] In a high-salt buffer, CTAB precipitates polysaccharides while DNA remains in solution. Subsequent purification steps involving organic solvents and alcohol precipitation yield DNA of sufficient quality for even the most sensitive molecular applications.[2][3] This application note provides a detailed protocol for the CTAB-based extraction of genomic DNA from various plant tissues.

Data Presentation

The efficiency of the CTAB protocol can vary depending on the plant species and tissue type. The following table summarizes typical DNA yields and purity metrics obtained from various plant species using the CTAB method.

| Plant Species | Tissue Type | DNA Yield (µg/mg of tissue) | A260/A280 Ratio | A260/A230 Ratio |

| Petunia hybrida | Buds | 0.897 | ~1.8 | Not Reported |

| Petunia hybrida | Leaves | 0.581 | ~1.8 | Not Reported |

| Sorghum bicolor | Leaves | 1.5 | 1.85 | 2.46 |

| Gossypium hirsutum (Cotton) | Leaves | 1.0 | 1.85 | 2.25 |

| Zea mays (Maize) | Leaves | 2.6 | 1.81 | 2.48 |

| Triticum aestivum (Wheat) | Leaves | 2.5 | 1.85 | 2.46 |

| Nicotiana tabacum (Tobacco) | Leaves | 4.7 | 1.87 | 2.62 |

| Pinus sp. (Pine) | Needles | 1.1 | 1.78 | 2.71 |

Note: DNA yield and purity can be influenced by factors such as the age of the plant material, storage conditions, and minor variations in the protocol.

Experimental Workflow

Caption: Workflow for CTAB-based genomic DNA extraction from plant tissue.

Experimental Protocols

Materials and Reagents

-

CTAB Extraction Buffer:

-

2% (w/v) CTAB (Hexadecyltrimethylammonium bromide)

-

100 mM Tris-HCl (pH 8.0)

-

20 mM EDTA (pH 8.0)

-

1.4 M NaCl

-

1% (w/v) Polyvinylpyrrolidone (PVP) (optional, but recommended for plants with high phenolic content)

-

Add 0.2% (v/v) β-mercaptoethanol to the required volume of buffer just before use.

-

-

Chloroform:Isoamyl alcohol (24:1, v/v)

-

Isopropanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE (Tris-EDTA) buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water

-

RNase A (10 mg/mL)

-

Liquid nitrogen

-

Mortar and pestle

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Water bath or heating block

-

Microcentrifuge

-

Vortex mixer

Step-by-Step Protocol

-

Tissue Preparation: a. Weigh approximately 100-200 mg of fresh or frozen plant tissue. b. Freeze the tissue with liquid nitrogen in a pre-chilled mortar. c. Grind the tissue to a fine powder using a pestle. It is crucial to prevent the tissue from thawing during this process.

-

Lysis: a. Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. b. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with β-mercaptoethanol added). c. Vortex vigorously for 30 seconds to mix thoroughly. d. Incubate the tube in a water bath at 65°C for 30-60 minutes. Mix by inverting the tube every 10-15 minutes.

-

Purification: a. After incubation, allow the tube to cool to room temperature for a few minutes. b. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). c. Mix by inverting the tube for 5-10 minutes to form an emulsion. d. Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases. e. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Avoid disturbing the interface.

-

Precipitation: a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. b. Mix gently by inverting the tube until a white, stringy DNA precipitate is visible. c. Incubate at -20°C for at least 30 minutes to enhance precipitation.

-

Pelleting and Washing: a. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. b. Carefully decant the supernatant without disturbing the pellet. c. Add 1 mL of ice-cold 70% ethanol to wash the pellet. d. Centrifuge at 12,000 x g for 5 minutes. e. Carefully decant the ethanol. Repeat the wash step if necessary.

-

Drying and Resuspension: a. After the final wash, remove as much ethanol as possible with a pipette. b. Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to dissolve. c. Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water. d. To aid in resuspension, incubate at 65°C for 10 minutes with gentle flicking. e. (Optional) Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove any contaminating RNA.

-

Storage: a. Store the purified DNA at -20°C for long-term use.

Conclusion

The CTAB method for plant DNA extraction is a reliable and cost-effective technique for obtaining high-quality genomic DNA from a wide variety of plant species.[2] Its effectiveness in removing common inhibitors like polysaccharides and polyphenols makes it particularly suitable for challenging plant materials.[1] The protocol provided in this application note can be adapted and optimized for specific plant tissues to ensure the best possible results for downstream molecular analyses.

References

Application Notes and Protocols for the Synthesis of Gold Nanoparticles Using Hexyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of gold nanoparticles (AuNPs), with a particular focus on anisotropic structures like nanorods, using Hexyltrimethylammonium bromide (HTAB) as a capping and shape-directing agent. The protocols outlined below are based on the well-established seed-mediated growth method, which allows for precise control over the size and aspect ratio of the resulting nanoparticles.

Introduction

Gold nanoparticles exhibit unique size- and shape-dependent optical and electronic properties, making them highly valuable in various biomedical applications, including diagnostics, drug delivery, and photothermal therapy.[1][2] The synthesis of anisotropic AuNPs, such as nanorods, is of particular interest as their localized surface plasmon resonance (LSPR) can be tuned to the near-infrared (NIR) region, where biological tissues have minimal absorbance.

This compound (HTAB), a quaternary ammonium (B1175870) surfactant, plays a crucial role in the synthesis of these anisotropic nanoparticles. It forms a micellar template in the growth solution that preferentially binds to specific crystallographic faces of the growing gold nanocrystals, thereby directing their one-dimensional growth into rod-shaped particles.[2][3] The concentration of HTAB has been shown to directly influence the aspect ratio of the resulting nanorods.[4]

This document provides detailed experimental protocols for the synthesis of gold nanorods using HTAB, along with quantitative data on the influence of key reaction parameters.

Data Presentation

Table 1: Influence of HTAB Concentration on Gold Nanorod Dimensions and Aspect Ratio

| HTAB Concentration (mM) | Average Length (nm) | Average Diameter (nm) | Aspect Ratio | Longitudinal LSPR Peak (nm) |

| 100 | < 100 | ~10 | < 10 | ~700 |

| 200 | > 100 | ~10 | > 10 | > 800 |

| 300 | ~150 | ~10 | ~15 | ~900 |

| 400 | ~200 | ~10 | ~20 | ~1000 |

| 500 | ~250 | ~10 | ~25 | > 1000 |

| 600 | > 300 | ~10 | ~30 | > 1100 |

Data adapted from a study on the effects of surfactant concentration on the formation of high-aspect-ratio gold nanorods.[4]

Table 2: Influence of Seed Solution Volume on Gold Nanorod Dimensions and Aspect Ratio (at 10 mM CTAB/HTAB)

| Seed Solution Volume (µL) | Average Length (nm) | Average Diameter (nm) | Aspect Ratio | Longitudinal LSPR Peak (nm) |

| 5 | 130.1 ± 13.0 | 60.8 ± 4.0 | 2.2 ± 0.3 | 709 |

| 10 | 108.3 ± 11.4 | 42.3 ± 3.0 | 2.6 ± 0.4 | 736 |

| 20 | 102.9 ± 9.7 | 35.2 ± 4.1 | 3.0 ± 0.5 | 765 |

| 40 | 71.7 ± 9.2 | 20.9 ± 2.3 | 3.5 ± 0.7 | 793 |

| 160 | 60.4 ± 11.3 | 12.9 ± 2.5 | 4.8 ± 1.0 | 896 |

Data from a study on seed-mediated synthesis at low CTAB concentrations.[5][6]

Experimental Protocols

The synthesis of HTAB-stabilized gold nanorods is typically performed via a seed-mediated growth method. This process involves two main stages: the synthesis of small gold nanoparticle seeds and the subsequent growth of these seeds into nanorods in a growth solution containing HTAB.

Materials and Reagents

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (HTAB)

-

Sodium borohydride (B1222165) (NaBH₄)

-

L-Ascorbic acid

-

Silver nitrate (B79036) (AgNO₃)

-

Hydrochloric acid (HCl)

-

Deionized water (18.2 MΩ·cm)

Protocol 1: Synthesis of Gold Nanoparticle Seeds

This protocol outlines the preparation of the initial gold seeds.

-

Preparation of Seed Solution:

-

Prepare a 0.1 M solution of HTAB in deionized water.

-

In a small vial, add 1 mL of the 0.1 M HTAB solution.

-

To this, add 25 µL of a 10 mM HAuCl₄ solution.

-

-